Lithium oxalate
Description
Significance of Lithium Oxalate (B1200264) in Inorganic Chemistry and Materials Science
In the realm of inorganic chemistry, lithium oxalate serves as a valuable precursor for the synthesis of various lithium-containing materials. cognitivemarketresearch.comamericanelements.com Its controlled thermal decomposition can yield lithium carbonate and, subsequently, lithium oxide, which are fundamental compounds in ceramics and glass manufacturing. saimm.co.za The oxalate anion (C₂O₄²⁻), being a versatile ligand, can coordinate with metal centers in various ways, leading to the formation of complex structures with interesting properties. americanelements.com
Furthermore, the decomposition products of this compound can contribute to the formation of a stable and effective SEI layer. acs.org A robust SEI is crucial for the long-term cycling stability and safety of lithium-ion batteries. Research has also explored the use of this compound in the synthesis of cathode materials and as a component in novel electrolyte formulations. americanelements.comsamaterials.com Its ability to form stable complexes and its specific decomposition characteristics make it a compound of considerable interest for designing advanced energy storage systems. rsc.org
Historical Context of this compound Investigation
While lithium was discovered in 1817 by Johan August Arfwedson, the extensive investigation into its various salts for specific technological applications is a more recent development. nih.gov The initial uses of lithium compounds were primarily in medicine, with lithium salts being explored for the treatment of gout and mania in the 19th and early 20th centuries. nih.gov
The pivot towards the use of lithium compounds in energy storage began in the mid-20th century with the pioneering work on lithium batteries. nih.gov The development of the lithium-ion battery in the latter half of the 20th century, a landmark achievement recognized with the Nobel Prize in Chemistry in 2019, spurred intensive research into a wide array of lithium-containing materials. wikipedia.org
Within this context, the investigation of this compound for battery applications emerged as researchers sought stable and effective materials to address the inherent challenges of lithium-ion technology, such as the initial capacity loss. While early studies on metal oxalates in batteries have been documented, the focused exploration of this compound as a prelithiation agent and SEI component has gained significant traction in the 21st century, driven by the need for batteries with higher energy density and longer cycle life. researchgate.netacs.org Its air stability and relatively low cost have made it an attractive candidate for research and development in this area.
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
The current research on this compound is predominantly centered on its application in lithium-ion batteries. mdpi.com A major focus is on its use as a "sacrificial salt" or prelithiation additive to compensate for the initial lithium loss. researchgate.net However, the practical application of this compound is hindered by several key challenges.
One of the most significant hurdles is its high electrochemical decomposition voltage, which is often above the stable operating voltage of many conventional cathode materials and electrolytes. researchgate.netrsc.org This high voltage can lead to the degradation of other battery components. Another major challenge is the inherently poor electrical conductivity of this compound, which can limit its efficiency as an additive. researchgate.net
To address these issues, current research is exploring several strategies:
Catalyst Integration: Incorporating catalysts, such as transition metal oxides, into this compound composites to lower its decomposition voltage. researchgate.net
Conductive Composites: Creating composite materials by combining this compound with conductive agents like carbon black to improve its electrical conductivity. researchgate.net
Nanostructuring: Synthesizing nanostructured this compound to enhance its reactivity and electrochemical performance. nih.gov
Electrolyte Additives: Investigating the use of specific electrolyte additives that can work synergistically with this compound to facilitate its decomposition at lower potentials. rsc.org
Unaddressed challenges that remain at the forefront of research include:
Optimizing Composite Materials: Achieving a homogenous and stable composite of this compound with catalysts and conductive agents remains a significant challenge. The interaction between these components and their long-term stability within the battery environment needs further investigation.
Gas Evolution Management: The decomposition of this compound releases carbon dioxide gas. researchgate.net While this can be managed during the battery formation process, uncontrolled gas evolution can be detrimental to the cell's integrity and performance.
Understanding Interfacial Chemistry: A deeper understanding of the precise mechanisms by which this compound and its decomposition products contribute to the SEI layer is needed. The long-term evolution of this SEI and its impact on battery performance are still areas of active investigation.
Scalability and Cost-Effectiveness: While this compound is relatively low-cost, developing scalable and cost-effective methods for producing optimized this compound-based composites for industrial applications is a critical next step. samaterials.com
Future research will likely focus on the rational design of multifunctional composites that can overcome the current limitations of this compound, paving the way for its successful integration into the next generation of advanced energy storage systems.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Li₂C₂O₄ | saimm.co.za |
| Molar Mass | 101.90 g/mol | saimm.co.za |
| Appearance | Colorless crystalline solid | saimm.co.za |
| Density | 2.12 g/cm³ | saimm.co.za |
| Solubility in Water | 6.6 g per 100 g of water | saimm.co.za |
| Melting Point | Decomposes | saimm.co.za |
Crystallographic Data of this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | saimm.co.za |
| Space Group | Not specified in source | saimm.co.za |
| Cell Parameters | a = 3.400 Å, b = 5.156 Å, c = 9.055 Å, β = 95.60° | saimm.co.za |
| Formula Units per Cell (Z) | 4 | saimm.co.za |
Thermal Decomposition of this compound
| Temperature Range | Decomposition Reaction | Products | Reference |
| 410–500 °C | Li₂C₂O₄ → Li₂CO₃ + CO | Lithium Carbonate, Carbon Monoxide | saimm.co.za |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUIDJNCBRHDV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HLiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635487 | |
| Record name | Lithium hydrogen ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30903-87-8 | |
| Record name | Lithium hydrogen ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanedioic acid, lithium salt (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of Lithium Oxalate
Direct Synthesis Approaches to Lithium Oxalate (B1200264)
The preparation of lithium oxalate can be achieved through several direct synthetic routes, each offering distinct advantages in terms of reaction control, product morphology, and scalability. These methods utilize precursors such as lithium hydroxide (B78521), lithium carbonate, and oxalic acid.
Precipitation from Solution-Phase Systems
Precipitation is a widely employed method for synthesizing this compound due to its simplicity and effectiveness. This technique involves the reaction of a soluble lithium salt with oxalic acid or an oxalate salt in a solution, leading to the formation of insoluble this compound, which then precipitates. smolecule.com The fundamental reaction typically involves the neutralization of lithium hydroxide with oxalic acid in an aqueous solution. smolecule.com
A detailed method for producing high-purity this compound involves several controlled steps. google.com Initially, an oxalic acid solution is prepared and a fraction of it is added to an industrial-grade lithium hydroxide solution to facilitate initial purification through filtration. google.com Subsequently, the filtered lithium hydroxide solution is slowly added to the remaining oxalic acid solution in a reactor until a small amount of white precipitate is formed. google.com The rest of the precursor solutions are then added simultaneously while maintaining specific reaction conditions. google.com This co-precipitation approach, often used for creating precursors for battery cathode materials, ensures homogeneity of the resulting product. researchgate.netresearchgate.net
The reaction is governed by the following equation: 2LiOH + H₂C₂O₄ → Li₂C₂O₄ + 2H₂O
Control over parameters such as pH, temperature, and reagent addition rate is crucial for obtaining a product with high purity and desired particle size. google.comresearchgate.net After precipitation, the product is filtered, washed, and dried to yield the final this compound powder. google.com
Solid-State Reaction Pathways
Solid-state synthesis offers a solvent-free alternative for preparing this compound and its derivatives. This method involves the intimate mixing of solid precursors, followed by calcination at elevated temperatures to induce a chemical reaction. Common precursors for this route include lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) mixed with metal oxalates. nih.gov
This technique is extensively used in the production of complex cathode materials for lithium-ion batteries. nih.gov For instance, lithium-rich layered oxides can be prepared by mixing an oxalate precursor with a lithium source like LiOH or Li₂CO₃ and subsequently sintering the mixture. nih.govacs.org The solid-state reaction proceeds through multiple intermediate steps, and the final product's characteristics are influenced by the properties of the precursors and the thermal treatment profile. nih.gov A simple solid-state reaction can be used to synthesize materials like α-LiFeO₂, using lithium carbonate and ferrous oxalate dihydrate as starting materials. researchgate.net The high temperatures facilitate the decomposition of precursors and the formation of the desired crystalline phase.
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under high temperature and pressure in a sealed vessel known as an autoclave. mdpi.com When the solvent is water, the method is termed hydrothermal; when a non-aqueous solvent is used, it is called solvothermal. researchgate.netnih.gov These methods allow for precise control over the size, shape, and crystallinity of the resulting particles.
In the context of this compound chemistry, these routes are often employed to produce complex metal oxides using an oxalate precursor. For example, LiNi₀.₆Co₀.₂Mn₀.₂O₂ with micron-sized monodisperse particles can be synthesized via a solvothermal method followed by calcination. mdpi.com Research into the solvothermal synthesis of olivine (B12688019) cathode materials has revealed that the reaction can proceed through an intermediate metal oxalate complex, highlighting the role of oxalates in the reaction mechanism. acs.org The use of solvents like ethylene (B1197577) glycol can facilitate the formation of crystalline products at relatively low temperatures. nih.govresearchgate.net The pressure and temperature conditions within the autoclave influence the solubility of reactants and the nucleation and growth of crystals, enabling the formation of well-defined morphologies. researchgate.netresearchgate.net
Mechanochemical Preparation Techniques
Mechanochemical synthesis is an environmentally friendly, solvent-free method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes in solid reactants. researchgate.netnsc.ru This technique can be used to prepare this compound or its derivatives by milling lithium salts with other precursors. google.com
The process involves placing the reactant powders in a mill with grinding media (e.g., balls). The high-energy collisions that occur during milling provide the activation energy required for the chemical reaction to proceed. researchgate.net This method has been successfully used to synthesize cathode materials like LiMn₂O₄ by milling lithium carbonate and manganese carbonate, followed by a sintering step. researchgate.net The mechanical activation facilitates the subsequent solid-state reaction, often allowing it to occur at lower temperatures or for shorter durations. researchgate.netresearchgate.net In some cases, mechanochemical activation can lead to the formation of amorphous phases or nanostructured materials, which can be beneficial for certain applications. researchgate.net
Table 1: Summary of Synthetic Methodologies for this compound and its Derivatives
| Synthetic Method | Common Precursors | Key Reaction Conditions | Primary Outcome/Product Form |
|---|---|---|---|
| Precipitation | Lithium hydroxide (LiOH), Oxalic acid (H₂C₂O₄), Lithium carbonate (Li₂CO₃) smolecule.comgoogle.com | Aqueous solution, Controlled pH (7.0-7.5), Temperature (50-80°C), Stirring google.com | Fine white precipitate, Crystalline powder google.com |
| Solid-State Reaction | Lithium carbonate (Li₂CO₃), Lithium hydroxide (LiOH), Metal oxalates nih.gov | High-temperature calcination/sintering (e.g., 500-850°C), Intimate mixing of solids nih.gov | Crystalline powder, often as part of a complex oxide nih.gov |
| Hydrothermal/Solvothermal | Lithium salts (e.g., LiNO₃), Metal chlorides/acetates, Oxalic acid researchgate.netresearchgate.net | Sealed autoclave, Elevated temperature (e.g., 120-250°C) and pressure, Aqueous or organic solvent mdpi.comresearchgate.net | Well-defined crystalline particles with controlled morphology researchgate.net |
| Mechanochemical | Lithium carbonate (Li₂CO₃), Lithium hydroxide (LiOH), Metal carbonates/oxides researchgate.netgoogle.com | High-energy ball milling, Often followed by heat treatment, Solvent-free researchgate.netnsc.ru | Amorphous or nanostructured powder, Homogeneous precursor mixture researchgate.netresearchgate.net |
Influence of Reaction Parameters on this compound Purity and Crystalline Morphology
Temperature and Pressure Effects on Crystallization
Temperature is a critical parameter in the synthesis of this compound, profoundly affecting nucleation, crystal growth, and phase purity.
In precipitation methods, the reaction temperature is carefully controlled to influence both the reaction kinetics and the solubility of the product. For the synthesis of high-purity this compound, a reaction temperature between 50-80°C is often maintained. google.com This range ensures a complete reaction without promoting the formation of undesirable byproducts. Furthermore, the cooling rate after the reaction is crucial for controlling crystal size and purity. A slow, controlled cooling rate, such as 5-15°C per hour, allows for gradual crystallization, which typically results in larger, more well-defined crystals and higher purity by minimizing the inclusion of impurities. google.commdpi.com The final drying temperature, often in the range of 100-200°C, is selected to remove residual solvent without causing thermal decomposition of the this compound. google.com Studies on analogous compounds like manganese oxalate and iron oxalate have also shown that reaction temperature can be used to control morphology and induce phase transformations. doi.orgresearchgate.net
Table 2: Example of Temperature Parameter Control in High-Purity this compound Precipitation google.com
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Reaction Temperature | ~70°C | ~60°C | ~80°C |
| Controlled Cooling Rate | 10°C/h | 15°C/h | 5°C/h |
| Final Drying Temperature | 150°C | 200°C | 100°C |
| Final Drying Time | 4h | 3h | 6h |
Solvent System and Concentration Dependencies
The choice of solvent and the concentration of reactants significantly influence the synthesis of this compound, particularly its solubility and crystallization. While this compound is sparingly soluble in water, its solubility can be manipulated by the solvent system. newalliance.co.inmdpi.com For instance, in the synthesis of high-purity this compound, an aqueous solution is often used. The process can involve preparing an oxalic acid solution and adding it to an industrial-grade lithium hydroxide solution. google.com
The concentration of reactants plays a critical role in controlling the precipitation and final product purity. In one method, a portion of the oxalic acid solution is first used for impurity removal from the lithium hydroxide solution. Subsequently, the remaining solutions are mixed under controlled temperature and pH to precipitate this compound. google.com The solubility of lithium bis(oxalate)borate (LiBOB), a related compound, has been studied in various organic solvents like γ-butyrolactone (GBL), which can enhance its solubility and conductivity for battery applications. researchgate.net The concentration of the salt in these organic electrolytes is a key factor in optimizing battery performance. researchgate.net
Control over Particle Size and Shape in Synthesis
The morphology, including particle size and shape, of this compound is a critical parameter that can be controlled during synthesis. This control is essential as it impacts the material's properties and performance in subsequent applications, such as in the synthesis of cathode materials for lithium-ion batteries.
One effective method for controlling particle size is through recrystallization. Since the solubility of this compound in water is temperature-dependent, dissolving it at a higher temperature and then allowing it to crystallize by cooling can yield smaller, more uniform particles. mdpi.com For instance, commercial this compound with particle sizes in the tens of microns can be reduced to less than 10 μm through recrystallization. mdpi.com
Another approach involves adjusting reaction conditions during precipitation. In the synthesis of high-purity this compound, controlling the rate of addition of reactants, stirring speed, temperature, and pH can influence the nucleation and growth of crystals, thereby determining the final particle size and distribution. google.com For example, a controlled cooling rate of the reaction solution can lead to larger and more stable this compound crystals. google.com
Furthermore, the synthesis of nanomaterials often employs specific techniques to achieve desired morphologies. In the context of related oxalate compounds, such as manganese oxalate, the reaction temperature has been shown to be a key factor in controlling the morphology, with different temperatures leading to cubic or rod-shaped particles. researchgate.net Similarly, in the synthesis of lithium niobate nanoparticles using a modified Pechini method, the calcination temperature of the precursor gel directly controls the particle and crystallite sizes, ranging from 20 to 250 nm. d-nb.info These examples highlight the general principle that thermal treatment is a powerful tool for tuning the particle characteristics of oxalate-based materials.
This compound as an Intermediate or Byproduct in Complex Chemical Systems
This compound is not only synthesized as a primary product but also frequently appears as an intermediate or byproduct in more complex chemical reactions, particularly in the context of lithium-ion battery materials.
Formation during Lithium Salt Decomposition (e.g., Lithium Bis(oxalate)borate)
Lithium bis(oxalate)borate (LiBOB) is a salt used in lithium-ion battery electrolytes, valued for its ability to improve thermal stability. researchgate.net During the operation and under thermal stress, LiBOB can decompose. One of the primary solid decomposition products of LiBOB is this compound. researchgate.netosti.gov
The thermal decomposition of LiBOB has been shown to occur at temperatures around 293°C, leading to the formation of crystalline this compound (Li₂C₂O₄), glassy boron trioxide (B₂O₃), and gaseous carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netosti.gov Further heating can lead to the formation of lithium triborate. researchgate.net
In the context of Li-O₂ batteries, the chemical decomposition of LiBOB in the electrolyte during discharge also leads to the formation of this compound. pnnl.govresearchgate.netanl.gov This formation is thermodynamically favorable and appears to be independent of the solvent used. pnnl.govresearchgate.netanl.gov Additionally, when LiBOB is used as an additive in LiPF₆-based electrolytes, it can react and decompose, with this compound being a potential product that can influence the formation of the solid electrolyte interphase (SEI) on the electrodes. nih.gov In some synthesis methods for LiBOB, this compound can also be present as an impurity if the reaction conditions are not carefully controlled. chemrxiv.orgresearchgate.net
Role in Oxalate Co-precipitation Syntheses of Layered Metal Oxides
Oxalate co-precipitation is a widely used method for synthesizing precursors for layered metal oxide cathode materials used in lithium-ion batteries, such as LiNiₓMnᵧCo₂O₂ (NMC) and LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA). researchgate.nethep.com.cnrsc.org In this process, a solution containing the desired metal salts (e.g., nickel, manganese, cobalt sulfates or acetates) is mixed with a solution of oxalic acid or an oxalate salt. This leads to the precipitation of a mixed-metal oxalate precursor. researchgate.nethep.com.cn
While this compound itself is not always a direct co-precipitated component of the precursor, the oxalate chemistry is central to the process. The resulting transition metal oxalate precursor is then mixed with a lithium source, typically lithium carbonate or lithium hydroxide, and calcined at high temperatures to form the final layered oxide cathode material. mangrovelithium.comresearchgate.net The morphology and homogeneity of the oxalate precursor significantly influence the properties of the final cathode material. osti.govnih.gov For example, using an oxalate precursor can lead to fine-sized NMC particles with good homogeneity. mdpi.com
In some synthesis variations, a lithium source can be included during the precipitation step, potentially leading to the in-situ formation or coating of this compound on the transition metal oxalate particles. google.com The decomposition of the oxalate precursor during calcination releases gases like CO and CO₂, which can create a porous structure in the final material, potentially affecting its electrochemical performance. nih.gov The choice of precursor (hydroxide vs. oxalate) and the lithium source can significantly influence the reaction pathways and the formation of intermediate phases during the synthesis of these complex oxides. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of Lithium Oxalate
Crystallographic Investigations
X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Determination
X-ray Diffraction (XRD) is a primary technique for the analysis of crystalline materials like lithium oxalate (B1200264). It is used to identify the crystalline phase and determine its fundamental structure. When a beam of X-rays is directed at a powdered sample of lithium oxalate, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound.
The crystal structure of this compound has been confirmed through XRD analysis, which shows characteristic diffraction peaks corresponding to its specific crystalline form. mdpi.com By comparing the experimental XRD pattern with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), researchers can confirm the phase purity of a synthesized sample. acs.orgresearchgate.net For instance, studies on materials synthesized for use in lithium-ion batteries often use XRD to confirm the successful formation of the desired crystalline products, such as this compound or related metal oxalates. mdpi.comacs.orgnih.gov The sharpness and intensity of the diffraction peaks also provide information about the crystallinity of the material. researchgate.net
The crystal structure of Li₂C₂O₄ consists of oxalate anions (C₂O₄²⁻) held together by lithium ions (Li⁺). mdpi.com XRD analysis is essential for confirming this arrangement and ensuring no significant impurities or alternative phases are present in the material. mdpi.com
Rietveld Refinement for Lattice Parameter and Atomic Site Analysis
For a more detailed structural analysis beyond simple phase identification, the Rietveld refinement method is applied to powder XRD data. thermofisher.com This powerful computational technique involves fitting the entire experimental diffraction profile to a calculated profile based on a theoretical crystal structure model. bnl.govnih.gov By iteratively adjusting various parameters, the difference between the experimental and calculated patterns is minimized.
The parameters refined include:
Lattice Parameters: Precise dimensions of the unit cell (the basic repeating unit of the crystal structure). bnl.gov
Atomic Positions: The coordinates of each atom (Li, C, O) within the unit cell. bnl.gov
Site Occupancy Factors: The extent to which a specific atomic site is occupied, which is crucial for identifying defects or non-stoichiometry. nih.gov
Thermal Parameters: Information about the thermal vibrations of the atoms. nih.gov
While detailed Rietveld refinement studies specifically for anhydrous this compound are not extensively detailed in the provided search results, the methodology is standard for analogous lithium-containing compounds used in battery research, such as LiFexMn1−xPO4 and various nickel-manganese-cobalt (NMC) oxides. bnl.govj-cst.org In these studies, synchrotron XRD data is often used for higher resolution, allowing for very precise determination of the crystal structure, including the exact location of lithium ions and how their positions change during electrochemical processes. bnl.gov This method provides a quantitative analysis of the material's structure, which is essential for establishing structure-property relationships. j-cst.orgresearchgate.net
Neutron Diffraction Studies of Crystal Structure
Neutron diffraction is a complementary technique to XRD that is particularly powerful for studying lithium-containing compounds. jinr.ru Due to the nature of neutron scattering, this method offers distinct advantages:
Sensitivity to Light Elements: Neutrons are highly sensitive to the nuclei of light elements like lithium and oxygen, whereas X-rays scatter from electrons, making heavy atoms dominant. This allows for the precise localization of lithium atoms within the crystal structure, which can be challenging with XRD alone. frontiersin.orgsumitomo-chem.co.jp
Distinguishing Similar Elements: Neutron scattering cross-sections vary non-systematically with atomic number, making it possible to distinguish between elements that are neighbors in the periodic table, such as manganese, cobalt, and nickel. jinr.rufrontiersin.org
Bulk Analysis: Neutrons have high penetration power, ensuring that the data collected represents the bulk of the material rather than just the surface. jinr.ru
Neutron diffraction has been used to study the crystal structure of complex lithium oxides and related materials, often in conjunction with Rietveld refinement to analyze the data. researchgate.netstfc.ac.ukacs.org For example, studies on lithium hydrogen oxalate monohydrate (LiHC₂O₄·H₂O) have utilized neutron diffraction to investigate its detailed hydrogen bonding network. iucr.org While specific neutron diffraction studies focused solely on anhydrous this compound (Li₂C₂O₄) are not widely reported in the search results, the technique remains highly suitable for determining the precise coordinates of the lithium ions and the orientation of the oxalate anion in the crystal lattice.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations within a material. These techniques are used to identify functional groups, characterize chemical bonds, and provide insight into the local symmetry and structure of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Bonding Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. thermofisher.com For this compound, the FTIR spectrum is dominated by the vibrational modes of the oxalate anion (C₂O₄²⁻), as the Li-O ionic bonds have vibrations at much lower frequencies. researchgate.netacs.org
The analysis of the FTIR spectrum allows for the identification and characterization of the functional groups within the oxalate ion. researchgate.net The key absorption bands observed for this compound are attributed to specific vibrational modes of the C₂O₄²⁻ anion, which has a D₂h point group symmetry in its isolated state. In the solid crystal, interactions with the lithium ions and the crystal field can cause shifts in vibrational frequencies and splitting of absorption bands. researchgate.net
Key infrared absorption bands for this compound are detailed in the table below.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~1670 | Asymmetric C=O Stretch (ν_as(C=O)) | researchgate.net |
| ~1316 | Symmetric C-O Stretch + C-C Stretch | acs.org |
| ~785 | O-C=O Bending (in-plane) | acs.org |
This table is interactive. Data is compiled from scientific literature.
These characteristic peaks confirm the presence of the oxalate group and provide information about its chemical environment within the crystal lattice. acs.orgresearchgate.net
Raman Spectroscopy for Vibrational Mode Assignments and Polymorphism
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. thermofisher.com It measures the inelastic scattering of monochromatic light (from a laser) that interacts with the molecule's vibrations. Vibrations that are symmetric and involve a change in polarizability are typically strong in the Raman spectrum, while asymmetric vibrations are often stronger in the FTIR spectrum.
For this compound, Raman spectroscopy provides further insight into the vibrational modes of the oxalate anion. researchgate.net It is particularly useful for observing the symmetric C-C stretching mode, which is a hallmark of the oxalate structure. researchgate.net The technique can be used to study the material in both solid and aqueous forms, revealing how the local environment affects the vibrational modes. researchgate.net
The main Raman active vibrations for solid this compound are listed below.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~1460 | Symmetric C=O Stretch (ν_s(C=O)) | researchgate.net |
| ~898 | C-C Stretch (ν(C-C)) | researchgate.net |
| ~500-600 | Bending modes | researchgate.net |
This table is an interactive representation of data from scientific sources.
Correlation field splitting, which is the splitting of vibrational bands due to interactions within the unit cell of the crystal, can be observed in the spectra of polycrystalline samples and provides information about the crystal structure. researchgate.net While extensive studies on different polymorphs of this compound are not detailed in the provided results, Raman spectroscopy is a powerful tool for detecting such structural variations, as different crystal packing would lead to distinct vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive tool to probe the local chemical environments of specific nuclei within a material. For this compound, both solid-state and solution-state NMR techniques offer unique and complementary information.
Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of solid materials like this compound. It provides information about the local environments of lithium and carbon atoms within the crystal lattice. liverpool.ac.uk Both ⁷Li and ⁶Li isotopes are NMR active; however, ⁶Li, despite its lower natural abundance and sensitivity, often yields narrower line widths due to a smaller quadrupole moment and weaker homonuclear dipolar coupling, which can allow for better resolution of distinct crystallographic sites. jeol.com The chemical shifts observed in ⁶Li and ⁷Li MAS-NMR spectra are indicative of the coordination environment of the lithium ions. rsc.org
In the context of oxalate-containing materials, ¹³C ssNMR is instrumental in identifying the oxalate carbons and can provide information on the C-C bond lengths and the coordination of the oxalate ligand to metal centers. Furthermore, advanced techniques such as ¹³C-¹⁷O correlation experiments can be employed to resolve and assign inequivalent oxygen sites within the oxalate anion, offering a deeper understanding of the crystal structure. researchgate.net The intensity of the NMR signal is proportional to the concentration of the nuclei, allowing for quantitative analysis of different lithium or carbon sites within the material. rsc.org
| Nucleus | Key Information Provided by ssNMR |
| ⁶Li / ⁷Li | - Local coordination environment- Identification of different crystallographic sites- Lithium dynamics and diffusion |
| ¹³C | - Identification of oxalate carbons- Information on C-C bond lengths and coordination- Probing structural changes during chemical processes |
| ¹⁷O | - Resolution and assignment of inequivalent oxygen sites in the oxalate anion |
This table summarizes the key structural information that can be obtained for this compound using solid-state NMR of different nuclei.
Solution-state NMR is a critical tool for monitoring chemical reactions involving this compound in solution. It allows for the real-time tracking of reactants, intermediates, and products, providing kinetic and mechanistic insights. For instance, in reactions where this compound is a reactant or product, ¹H or ¹³C NMR can be used to monitor the disappearance of starting materials and the appearance of new species. orgsyn.org
In the context of battery research, where oxalate-containing species can be part of the electrolyte or form at electrode surfaces, in situ NMR techniques are particularly powerful. electrochem.org These methods can help identify transient or metastable phases that would be missed by ex-situ analysis. electrochem.org For example, solution NMR has been used to identify decomposition products of electrolytes, such as the dilithium (B8592608) salt formed from the central fragment of DME (LiOCH₂CH₂OLi), by observing characteristic peaks in the ¹H NMR spectrum. acs.org The low solubility of some lithium oxalates can be a specific feature observed and studied through these techniques. orgsyn.org
Solid-State NMR for Local Atomic Environments of Lithium and Carbon
Electron Microscopy and Surface Analytical Techniques
Electron microscopy and surface-sensitive spectroscopic techniques are indispensable for characterizing the morphology, nanostructure, and surface chemistry of this compound, particularly in applications related to materials science and electrochemistry.
Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology, particle size, and distribution of this compound and related materials. pku.edu.cn SEM analysis has revealed that the morphology of precursor materials, such as metal oxalates, can directly influence the morphology of the final oxide products. For example, rod-like morphologies have been observed in lithium manganese oxalate precipitates. osti.gov The calcination temperature of an oxalate precursor can significantly impact the crystallite size of the resulting oxide powders. osti.gov By examining SEM images, researchers can assess the uniformity of particle size and distribution, which are critical factors for the performance of materials in applications like batteries. pku.edu.cn Operando SEM techniques can even track morphological changes during electrochemical cycling. acs.org
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal nanostructure, crystallinity, and lattice defects of materials. researchgate.net For materials used in lithium-ion batteries, ex-situ TEM can reveal the nanostructure of the solid electrolyte interphase (SEI) formed on electrodes. rsc.org For instance, studies have shown that the presence of nanostructured LiF particles within the SEI can significantly improve cycling performance. rsc.org In situ TEM allows for the direct observation of structural evolution and reaction dynamics at the atomic scale during processes like lithiation and delithiation. nih.govmit.edu This technique has been instrumental in understanding how materials accommodate lithium ions and the nature of any resulting phase transformations or defect formation. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states (e.g., oxidation state) of elements on the surface of a material, typically within the top 5-10 nanometers. stinstruments.comthermofisher.com This makes it exceptionally well-suited for studying the surface chemistry of electrode materials and the composition of the solid electrolyte interphase (SEI). thermofisher.comthermofisher.comiphy.ac.cn
In the context of lithium-containing materials, XPS can identify the various chemical species present on the surface, such as lithium carbonate, lithium oxide, and other components of the SEI. rsc.org The binding energies of the core-level electrons (e.g., C 1s, O 1s, Li 1s) are characteristic of the specific chemical environment of the atom. For example, the C 1s spectrum can distinguish between carbon in a hydrocarbon, a C-O bond, or a carbonate (like lithium carbonate). rsc.org XPS depth profiling, which involves sputtering away surface layers with an ion beam, can be used to analyze the composition as a function of depth, providing a more complete picture of thin film structures. stinstruments.com
| Technique | Information Provided | Typical Application for this compound |
| SEM | Surface morphology, particle size, and distribution. orgsyn.org | Characterizing the shape and size of synthesized this compound crystals or its precursors. osti.gov |
| TEM | Internal nanostructure, crystallinity, and lattice defects. researchgate.net | Investigating the atomic-level structure and defects within this compound nanoparticles. rsc.org |
| XPS | Surface elemental composition and chemical (oxidation) states. Current time information in Tiranë, AL. | Analyzing the surface purity of this compound and identifying surface contaminants or reaction products. rsc.org |
This table outlines the primary information obtained from each electron microscopy and surface analysis technique and their typical applications in the study of this compound.
Thermal Decomposition Mechanisms and Kinetic Analysis of Lithium Oxalate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Event Mapping
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques for mapping the thermal events associated with the decomposition of lithium oxalate (B1200264). Studies have shown that when heated in air, lithium oxalate undergoes a single-step decomposition to form lithium carbonate (Li₂CO₃). research-nexus.net This process is typically observed within a temperature range of 480°C to 585°C. research-nexus.netmdpi.com
Some research indicates a two-step decomposition process, particularly under a dry air atmosphere. The first major decomposition occurs between 480°C and 530°C, with a subsequent mass loss observed at much higher temperatures, between 700°C and 1000°C. mdpi.com The atmosphere in which the analysis is conducted significantly influences the formation of gaseous products and the decomposition pathway. mdpi.comresearchgate.net For instance, the decomposition of this compound to lithium carbonate is followed by extensive sintering of the resulting carbonate. rsc.org
The stability of simple alkali metal oxalates has been compared, with potassium oxalate found to be more stable than this compound. researchgate.netcolab.ws This is consistent with observations for their corresponding carbonates and sulfates. researchgate.netcolab.ws
Table 1: Thermal Decomposition Events of this compound
| Analysis Technique | Atmosphere | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|---|
| TGA/DTA | Air | 556 - 585 | Single-step decomposition to Li₂CO₃ | research-nexus.net |
| TGA | Dry Air | 480 - 530 | First decomposition step | mdpi.com |
| TGA | Dry Air | 700 - 1000 | Second decomposition step | mdpi.com |
Identification of Gaseous Decomposition Products via Mass Spectrometry (TG-MS)
Thermogravimetry coupled with mass spectrometry (TG-MS) is employed to identify the gaseous products evolved during the thermal decomposition of this compound. When this compound decomposes, it primarily releases carbon dioxide (CO₂). researchgate.net In the context of lithium-ion batteries, the decomposition of this compound, a component of the SEI layer, contributes to CO₂ evolution peaks at specific temperatures. researchgate.net
Kinetic Analysis of Thermal Decomposition Pathways
The kinetic analysis of the thermal decomposition of this compound provides insights into the reaction's speed and the factors influencing it.
The activation energy (Ea) is a critical parameter that describes the minimum energy required for the decomposition reaction to occur. For the thermal decomposition of this compound to lithium carbonate, an Arrhenius activation energy has been determined to be 223 ± 13 kJ mol⁻¹ (53 ± 3 kcal mol⁻¹). rsc.org This value was found to be consistent over the entire range of the decomposition process. rsc.org The pre-exponential factor (A), which relates to the frequency of collisions in the correct orientation, is another key kinetic parameter. However, specific values for the pre-exponential factor of pure this compound decomposition are not extensively detailed in the provided search results. It is important to note that kinetic parameters like the activation energy and pre-exponential factor can be influenced by experimental conditions such as sample mass. capes.gov.br
Table 2: Activation Energy for this compound Decomposition
| Decomposition Reaction | Activation Energy (Ea) | Reference |
|---|---|---|
| Li₂C₂O₄ → Li₂CO₃ + CO | 223 ± 13 kJ mol⁻¹ | rsc.org |
The mechanism of solid-state decomposition of this compound has been investigated using various kinetic models. Research indicates that the decomposition process often follows a sigmoidal pattern when the fraction decomposed is plotted against time, which is characteristic of reactions involving nucleation and growth. research-nexus.net
One prominent model that describes the thermal decomposition of this compound is the random nucleation mechanism , often described by the Erofe'ev equation. research-nexus.net This model suggests that the reaction initiates at various random points (nuclei) within the crystal and then proceeds outwards. The decomposition exhibits a significant induction period before the reaction rate accelerates. research-nexus.net
Another applicable model is the phase boundary mechanism . rsc.org This model was found to accurately describe the kinetics of the decomposition of this compound up to 95% completion. rsc.org In this model, the reaction is considered to occur at the interface between the reactant (this compound) and the product (lithium carbonate). Above 95% reaction, the kinetics were observed to follow a unimolecular decay law. rsc.org
Determination of Activation Energies and Pre-exponential Factors
Characterization of Solid-State Residues Post-Decomposition
The primary solid-state residue from the thermal decomposition of this compound in air is lithium carbonate (Li₂CO₃). research-nexus.net This has been confirmed through techniques such as X-ray diffraction. research-nexus.net Following the initial decomposition, the lithium carbonate residue can undergo extensive sintering, which involves the particles coalescing at high temperatures. rsc.org In some contexts, such as in the presence of other materials like LiPF₆, the decomposition products can be different. For instance, the reaction of lithium carbonate with LiPF₆ can result in the formation of lithium fluoride (B91410) (LiF) as the predominant solid residue. acs.org
Catalytic Effects on Thermal Decomposition Rates and Mechanisms
The rate of thermal decomposition of this compound can be significantly influenced by the presence of catalysts. Studies have shown that the introduction of certain additives, such as cadmium-cobalt-iron oxide ferrospinels (Cd₁-xCoₓFe₂O₄), can enhance the decomposition rates. research-nexus.net The catalytic activity of these ferrospinels increases with a higher proportion of cobalt. research-nexus.net
Importantly, the presence of these catalysts does not necessarily alter the fundamental decomposition mechanism. For instance, even with the addition of ferrospinels, the decomposition of this compound was still found to follow the nucleation-and-growth mechanism described by the Erofe'ev equation. research-nexus.net The promotional effect of these additives is attributed to their solubility within the this compound crystals, which facilitates the breakdown process. research-nexus.net In the context of electrochemistry, transition metal oxide catalysts are used to lower the decomposition voltage of this compound in battery applications. nih.gov
Theoretical and Computational Chemistry Investigations of Lithium Oxalate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials at the atomic level, and lithium oxalate (B1200264) has been the subject of several such theoretical studies. These computational approaches provide valuable insights that complement experimental findings.
Electronic Structure and Band Gap Analysis
DFT calculations are instrumental in determining the electronic band structure and band gap of materials, which are crucial for understanding their electrical conductivity and optical properties. Theoretical analyses of anhydrous alkali metal oxalates, including lithium oxalate, indicate that their electronic structure near the Fermi energy is characteristic of ionic compounds. researchgate.net The electronic band structure calculations for this compound reveal it to be a semiconductor with a large band gap. acs.org
Studies focusing on related lithium compounds provide context for the expected electronic properties. For instance, DFT calculations on various lithium-containing materials, such as lithium transition metal oxides and lithium salts found in battery electrolytes, have successfully predicted their electronic behavior. rsc.orgresearchgate.net The choice of DFT functional, such as GGA, GGA+U, or hybrid functionals like HSE06, can significantly influence the calculated band gap values. nih.govarxiv.org For example, in the case of LiFePO4, different functionals have yielded band gaps ranging from 0.5 eV to 6.2 eV. nih.gov Similarly, for LiTaO3, the calculated band gap shows a strong dependence on the crystal structure, differing by more than 1.5 eV between cubic and rhombohedral forms. acs.org
The table below presents a comparative look at theoretically calculated band gaps for various lithium compounds, illustrating the range of values obtained through DFT methods.
| Compound | DFT Functional/Method | Calculated Band Gap (eV) |
| LiFePO4 | GGA (antiferromagnetic) | 0.5 |
| LiFePO4 | sX-LDA | ~6.2 |
| LiFePO4 | HSE06 | 3.35 |
| FePO4 | - | 3.2 |
| LiTaO3 | GW approach | Significantly larger than experimental values |
| LiN5 allotropes | PBE | > 5 |
This table is for illustrative purposes and shows the variability of calculated band gaps depending on the computational method.
Charge Distribution and Bonding Property Elucidation
DFT calculations, often combined with analyses like Bader's quantum theory of atoms in molecules (QTAIM), provide detailed insights into the charge distribution and nature of chemical bonds within a material. researchgate.netacs.org For anhydrous this compound, these studies show that the bonding is predominantly covalent within the oxalate anion, although the carbon-oxygen bonds exhibit some ionic character. researchgate.net In contrast, the interaction between the lithium cations and the oxalate anions is strongly ionic. researchgate.net
Topological analysis of the electron density reveals important similarities in the electronic structure across different alkali metal oxalates. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand charge transfer interactions. For instance, in the intercalation of lithium into iron (II) oxalate, NBO analysis showed that charge transfer from the lone-pair orbitals of the oxalate oxygen atoms to the anti-LP (LP*) orbital of lithium is a significant driving force. uit.no
In studies of lithium pentazolate (LiN5), Bader charge analysis indicated that each lithium atom donates approximately 0.86 electrons to the cyclo-N5– ring, exhibiting a +1 valence state. acs.org The electron localization function (ELF) is also used to evaluate bond properties, revealing the formation of coordinate bonds between lithium atoms and the lone pair electrons of nitrogen atoms in LiN5. acs.org
The following table summarizes the nature of bonding in this compound as determined by theoretical calculations.
| Bond | Nature of Bond | Theoretical Method |
| C-C (within oxalate anion) | Covalent | DFT, QTAIM |
| C-O (within oxalate anion) | Covalent with partial ionic character | DFT, QTAIM |
| Li-O (between cation and anion) | Strongly Ionic | DFT, QTAIM |
Vibrational Frequency Predictions and Spectroscopic Correlations
DFT calculations are widely used to predict the vibrational frequencies of molecules and crystalline solids. These theoretical predictions can be correlated with experimental spectroscopic data, such as Raman and infrared (IR) spectra, to aid in the assignment of vibrational modes. harvard.edu For this compound (Li2C2O4), DFT calculations have been used to simulate its Raman spectrum, showing good agreement with experimental results. harvard.edu
The accuracy of these predictions depends on the chosen theoretical model, including the functional and basis set. harvard.eduuq.edu.au Empirical scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. harvard.edu For instance, a scaling factor of 0.9674 has been used for the B3PW91/Sadlej model chemistry, while a factor of 0.9594 has been applied for the DFT/PBE0/6-311+G(d,p) combination. harvard.edu
A spectroscopic analysis of this compound reveals three prominent peaks in its Raman spectrum. harvard.edu The low-frequency bands (400–700 cm-1) are particularly sensitive to the cation, with this compound showing twice as many low-frequency vibrations as sodium oxalate. harvard.edu
The table below presents a comparison of experimental and DFT-calculated Raman frequencies for this compound.
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
| Low-frequency modes | 400-700 | - |
| Prominent Peak 1 | - | - |
| Prominent Peak 2 | - | - |
| Prominent Peak 3 | - | - |
Specific frequency values from the cited source were not available to populate this table fully.
Reaction Pathway Energetics and Transition State Computations
DFT calculations are invaluable for mapping out reaction pathways, determining the energetics of these pathways, and identifying transition states. This is particularly relevant for understanding decomposition mechanisms and reaction kinetics. The thermal decomposition of this compound to lithium carbonate has been studied, with an experimentally determined Arrhenius activation energy of 223 ± 13 kJ mol–1. rsc.org
Theoretical studies on the decomposition of related compounds, such as lithium bis(oxalate)borate (LiBOB), have provided insights that are likely relevant to this compound. DFT calculations have shown that the decomposition of LiBOB can lead to the formation of this compound, a process that is thermodynamically feasible as it is exothermic. pnnl.govresearchgate.net These studies often investigate the energetics of various decomposition steps, including ring-opening reactions and the formation of radical species. rsc.org
When precursors like oxalates are used in the synthesis of cathode materials, the decomposition reaction can lead to significant structural changes due to the release of gases like CO2. nih.gov The energetics of these transformations, including the competition between different phases (e.g., spinel vs. layered), can be elucidated through DFT calculations. nih.gov
The following table shows the experimentally determined activation energy for the thermal decomposition of this compound.
| Reaction | Activation Energy (kJ mol-1) | Method |
| Li2C2O4 (s) → Li2CO3 (s) + CO (g) | 223 ± 13 | Experimental (Weight loss and surface area measurement) |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into dynamic processes such as lattice vibrations and diffusion.
Lattice Dynamics and Phonon Dispersion Studies
Lattice dynamics calculations, often performed within the framework of DFT or using classical force fields, are used to study the vibrational properties of a crystal lattice in the form of phonons. The phonon dispersion curves, which relate the phonon frequency to its wave vector, can be calculated and compared with experimental data from techniques like inelastic neutron scattering. ias.ac.inblogspot.com
The phonon density of states (VDOS) can also be derived from these calculations, providing information about the distribution of vibrational modes. ias.ac.inrsc.org For Li2O, it has been shown that both lithium and oxygen atoms contribute across the entire Brillouin zone, with lithium's contribution being more significant at higher energies. ias.ac.inblogspot.com Recent work has also highlighted the correlation between lattice dynamics, as quantified by the phonon band center, and important properties like ionic conductivity and migration enthalpy. rsc.org
Thermal Stability and Phase Transition Simulations
Simulations play a crucial role in predicting and understanding the thermal stability and potential phase transitions of this compound under different conditions.
Researchers have investigated the thermal decomposition of this compound, particularly in the context of its presence in the solid electrolyte interphase (SEI) of lithium-ion batteries. jove.com Studies have shown that exothermic reactions can occur at temperatures around 330 °C and 430 °C, attributed to the decomposition of lithium alkyl carbonates and this compound, which are key SEI components. jove.com Thermogravimetric analysis of related oxalate compounds, such as Li₂Fe(C₂O₄)₂, has shown negligible weight loss up to 318 °C, indicating a degree of thermal stability. nih.gov
Computational models, often employing methods like density functional theory (DFT), are used to simulate the structural changes and energy barriers associated with thermal decomposition and phase transitions. acs.orguspex-team.org For instance, in the broader context of battery materials, simulations have been used to model the hexagonal to monoclinic phase transition in Ni-rich cathodes and to understand the influence of temperature on structural stability. acs.org Machine learning interatomic potentials, trained on DFT data, have also been utilized to simulate temperature-induced phase transitions and ionic conductivities in complex lithium-containing materials over long timescales and large system sizes. uspex-team.org These computational approaches allow for the prediction of how the crystal structure of this compound might change upon heating before decomposition occurs.
The following table summarizes key findings from thermal analysis studies relevant to this compound and related compounds:
| Compound/System | Method | Key Findings |
| This compound in SEI | Thermal Analysis | Exothermic decomposition reactions observed around 330 °C and 430 °C. jove.com |
| Li₂Fe(C₂O₄)₂ | Thermogravimetric Analysis (TGA) | Negligible weight loss observed until 318 °C. nih.gov |
| NMC-Graphite Cells | Forensic Simulations | Thermal decomposition of the SEI layer, which can contain this compound, begins around 90°C. preprints.org |
Interfacial Interaction Modeling in Multicomponent Systems
The behavior of this compound at interfaces is critical, especially in electrochemical systems like lithium-ion batteries where it is a known component of the SEI layer. acs.org Computational modeling is essential for understanding these complex interactions.
DFT calculations have been used to study the formation of this compound at the electrode-electrolyte interface. For example, in Li-O₂ batteries, theoretical findings suggest that the chemical decomposition of lithium bis(oxalate) borate (B1201080) (LiBOB) in the electrolyte leads to the formation of this compound, a thermodynamically feasible and exothermic process. researchgate.net The SEI layer, containing this compound, plays a crucial role in the battery's performance by regulating ion transfer and preventing dendrite growth. acs.org
Modeling efforts also focus on the interaction of this compound with other components within the SEI and the electrolyte. researchgate.net The solubility of SEI components, including this compound, in organic solvents has been investigated using computational methods, which indicate that inorganic species like this compound are less likely to dissolve in the electrolyte compared to organic species. researchgate.net Understanding these interfacial interactions helps in designing more stable electrolytes and improving battery performance. lancs.ac.uk For instance, creating a this compound-rich SEI layer on a 3D nickel host has been shown to lead to highly stable lithium metal batteries. acs.org
The table below outlines key research findings on the interfacial interactions of this compound:
| System | Modeling Technique | Key Findings |
| Li-O₂ Battery Electrolyte | Density Functional Theory (DFT) | Decomposition of LiBOB leads to the exothermic formation of this compound. researchgate.net |
| SEI in Li-ion Batteries | Computational Study | Inorganic SEI components like this compound have low solubility in organic electrolytes. researchgate.net |
| Li Metal Anode with Ni Host | Experimental and Electrochemical Analysis | A purpose-built, this compound-rich SEI enhances stability and prevents dendrite formation. acs.org |
Ab Initio and Other High-Level Quantum Chemical Methods
Ab initio (from first principles) and other high-level quantum chemical methods provide the most accurate theoretical descriptions of the electronic structure and bonding in materials like this compound. These methods are foundational for understanding its intrinsic properties.
DFT calculations have been extensively used to study the structural, energetic, and electronic properties of lithium compounds. acs.orgsemanticscholar.org For this compound, theoretical analyses based on DFT have revealed that the bonding within the oxalate anion is primarily covalent, while the interaction between the oxalate anions and the lithium cations is strongly ionic. researchgate.net These calculations help in understanding the fundamental nature of the chemical bonds within the compound.
Ab initio random structure searching (AIRSS) is a powerful method used to predict new, stable, and metastable crystal structures of materials based only on their chemical composition. aip.orgucl.ac.ukarxiv.org This approach has been successfully applied to discover novel cathode materials, including those based on transition-metal oxalates. aip.orgucl.ac.uk By exploring the potential energy surface, AIRSS can identify various polymorphs of a compound and predict their properties, such as energy density and lithium diffusion, which is crucial for applications in energy storage. aip.org
Furthermore, high-level quantum chemical methods are employed to calculate properties like redox potentials with high accuracy. acs.orguclouvain.be These calculations are vital for designing new battery materials and understanding the electrochemical processes they undergo. acs.orguclouvain.be
The following table summarizes the applications of high-level quantum chemical methods to this compound and related systems:
| Method | Application | Key Insights |
| Density Functional Theory (DFT) | Electronic Structure and Bonding Analysis | Revealed the ionic nature of the bond between lithium cations and oxalate anions, and the covalent character within the oxalate anion. researchgate.net |
| Ab Initio Random Structure Searching (AIRSS) | Crystal Structure Prediction | Enables the discovery of new stable and metastable polymorphs of oxalate-based cathode materials. aip.orgucl.ac.ukarxiv.org |
| Ab Initio Molecular Orbital Calculations | Redox Potential Calculation | Provides accurate predictions of the electrochemical properties of electrolyte additives and electrode materials. acs.org |
Electrochemical Reaction Pathways and Interfacial Phenomena Involving Lithium Oxalate
Role as a Prelithiation Additive in Lithium-Ion Battery Systems
One of the main advantages of lithium oxalate (B1200264) is its stability in air and its composition, which upon decomposition, ideally releases only lithium ions and carbon dioxide gas (CO₂). mdpi.com This clean decomposition avoids the introduction of residual solid byproducts that could hinder battery performance. mdpi.com However, a significant challenge for its practical application is its high electrochemical decomposition potential, which is typically above 4.7 V versus Li/Li⁺. rsc.orgsemanticscholar.orgrsc.org This potential is often higher than the normal operating voltage of many common cathode materials. mdpi.com Research efforts have focused on strategies to lower this decomposition potential to make it compatible with a wider range of cathode chemistries. rsc.orgmdpi.com
For instance, the use of lithium oxalate as a "sacrificial salt" has been explored with high-voltage cathodes like lithium nickel manganese spinel (LNMO). semanticscholar.org In full cells, the addition of this compound to LNMO cathodes resulted in a higher initial discharge capacity and reduced capacity fade over hundreds of cycles compared to cells without the additive. semanticscholar.org Similarly, when used with Li-rich Li₁.₂Ni₀.₂Mn₀.₆O₂ (LRNM) cathodes and high-capacity silicon-based anodes, this compound successfully compensated for the high irreversible lithium consumption, extending the cycle life of the cells significantly. ul.ie
The electrochemical decomposition of this compound at the cathode surface is the core of its function as a prelithiation additive. The fundamental reaction involves the oxidation of the oxalate anion to release two lithium ions and two molecules of carbon dioxide for each unit of Li₂C₂O₄:
Li₂C₂O₄ → 2Li⁺ + C₂O₄²⁻ → 2Li⁺ + 2CO₂ + 2e⁻ semanticscholar.orgresearchgate.net
This process provides the extra lithium ions needed to compensate for those consumed in the formation of the anode's SEI layer. mdpi.com A major hurdle, however, is the high kinetic barrier for this reaction, leading to a decomposition potential around 4.7 V vs. Li/Li⁺ on a standard carbon black electrode, which is considerably higher than the theoretical decomposition voltage of approximately 3.0 V. mdpi.comsemanticscholar.orgresearchgate.net
Research has shown that the decomposition voltage can be influenced by the formulation of the electrode, including the type of conductive carbon used. mdpi.com For example, using Ketjen Black as the conductive agent was found to be more effective at lowering the decomposition potential compared to Super P or carbon nanotubes. mdpi.com Furthermore, reducing the particle size of this compound through methods like recrystallization can also facilitate its decomposition at lower potentials. mdpi.com In one study, the decomposition of Li₂C₂O₄ was observed to begin at approximately 1.18 V, attributed to the complex decomposition of electrolytes and the formation of an organic SEI layer, with a subsequent conversion process occurring at 0.65 V during lithiation. acs.org Another approach involves using electrolyte additives, such as NaNO₂, which can create a synergistic effect with the cathode material to enable the complete decomposition of this compound at a lower charge cutoff voltage of 4.3 V. rsc.orgrsc.org
The primary gaseous product evolved during the electrochemical oxidation of this compound is carbon dioxide (CO₂). mdpi.comsemanticscholar.orgresearchgate.net This is a key feature of its design as a "sacrificial salt," as the gaseous nature of the byproduct allows for its potential removal from the battery system during the formation process before the cell is sealed. mdpi.com
Online electrochemical mass spectrometry (OEMS) has been used to quantitatively analyze the gas evolution during the charging of electrodes containing this compound. semanticscholar.org These studies have confirmed that CO₂ is the main gas produced and that its evolution occurs concurrently with the electrochemical oxidation plateau observed around 4.7 V vs. Li/Li⁺. semanticscholar.orgresearchgate.net The amount of CO₂ evolved has been shown to correspond closely to the theoretical amount predicted by the decomposition reaction (Li₂C₂O₄ → 2Li⁺ + 2CO₂ + 2e⁻), indicating a quantitative oxidation process. semanticscholar.orgresearchgate.net The CO₂ produced can also have secondary effects on the battery's chemistry; it is believed to help suppress the formation of detrimental soluble lithium alkoxides and can act as a scavenger for trace amounts of water and protons in the electrolyte. semanticscholar.org
| Parameter | Observation | Source |
|---|---|---|
| Primary Gaseous Product | Carbon Dioxide (CO₂) | mdpi.comsemanticscholar.orgresearchgate.net |
| Decomposition Potential (on Carbon Black) | ~4.7 V vs. Li/Li⁺ | semanticscholar.orgresearchgate.net |
| Reaction Stoichiometry | Li₂C₂O₄ → 2Li⁺ + 2CO₂ + 2e⁻ | semanticscholar.orgresearchgate.net |
| Measurement Technique | Online Electrochemical Mass Spectrometry (OEMS) | semanticscholar.org |
To overcome the high decomposition potential of this compound, various materials have been investigated for their catalytic effects. Transition metal oxides and specific types of carbon have proven effective in lowering the energy barrier for Li₂C₂O₄ oxidation. mdpi.comresearchgate.net
The choice of conductive carbon is also critical. Carbons with a higher specific surface area, like Ketjen Black, provide more reaction sites and better electronic conductivity, which helps to reduce the decomposition voltage compared to carbons like Super P or carbon nanotubes. mdpi.com
| Catalyst/Additive | Conductive Carbon | Resulting Decomposition Voltage (vs. Li/Li⁺) | Source |
|---|---|---|---|
| None | Super P | >4.7 V | mdpi.com |
| None | Ketjen Black (KB) | 4.31 V | researchgate.net |
| Co₃O₄ | Ketjen Black (KB) | 3.93 V | mdpi.comresearchgate.net |
| NaNO₂ (in electrolyte) | - | 4.3 V (charge cutoff) | rsc.orgrsc.org |
| Mo₂C (theoretical) | - | Reduced energy barrier | researchgate.net |
Evolution of Gaseous Products During Electrochemical Oxidation (e.g., CO2)
Formation and Characterization of Solid Electrolyte Interphase (SEI) Layers from this compound Decomposition
The decomposition products of this compound not only provide lithium ions but also contribute to the formation and composition of the Solid Electrolyte Interphase (SEI) layer on the anode. mdpi.comacs.org A stable and effective SEI is crucial for the long-term performance and safety of lithium-ion batteries. acs.org
The use of this compound as a prelithiation additive has been shown to facilitate the formation of a superior SEI. mdpi.com In LiFePO₄||graphite full cells, the presence of a this compound-based additive led to the formation of a thinner, Li₂CO₃-rich inorganic SEI. mdpi.com This improved SEI contributed to enhanced cycling stability. mdpi.com In other systems, the decomposition of this compound-containing precursors like lithium bis(oxalate)borate (LiBOB) initially produces Li₂C₂O₄, which then decomposes further to form Li₂CO₃ during the first charge cycle. nih.gov
An SEI layer enriched with this compound (Li₂C₂O₄) has been specifically prepared in situ on a 3D nickel host. acs.org This Li₂C₂O₄-enriched SEI is noted for its high binding energy with lithium, which enhances electrolyte stability and suppresses undesirable side reactions. acs.org The presence of this layer promotes a uniform electric field distribution, providing more nucleation sites for lithium deposition and effectively suppressing the growth of lithium dendrites. acs.org Similarly, electrolytes containing lithium difluoro(oxalato)borate (LiDFOB) generate an SEI composed of nanostructured LiF particles covered by a layer of this compound and/or Li₂CO₃, leading to improved cycling performance. osti.gov
Redox Chemistry and Electron Transfer Mechanisms of the Oxalate Anion
The electron transfer mechanism for oxalate oxidation has also been studied at the interface of two immiscible liquids. utexas.edu In these experiments, an oxidant generated in a non-aqueous phase (benzonitrile) diffuses to the interface to oxidize oxalate anions present in the aqueous phase. utexas.edu The rate of this heterogeneous electron transfer can be measured and modeled. utexas.edu The oxidation of the oxalate anion proceeds in steps, with the second electron transfer leading to the formation of an excited state species that can result in electrogenerated chemiluminescence. utexas.edu This fundamental research provides insight into the kinetics of electron transfer involving the oxalate anion at electrochemical interfaces. utexas.edu
Stability and Reactivity in Non-Aqueous Electrolytes
The stability of this compound in the non-aqueous electrolytes used in lithium-ion batteries is a critical factor for its successful application as an additive. mdpi.comresearchgate.net Generally, this compound is considered to be remarkably stable in air and compatible with conventional carbonate-based electrolytes under normal storage conditions. mdpi.com Its decomposition is primarily driven electrochemically at high potentials, as intended for its prelithiation function. mdpi.comsemanticscholar.org
However, the broader family of oxalate-containing salts, such as lithium bis(oxalate)borate (LiBOB), has been studied more extensively for its stability and reactivity. LiBOB is known to decompose on anode surfaces to form a stable SEI, a process involving the ring-opening reactions of the oxalate moiety. google.comgoogle.com While beneficial for SEI formation, the reactivity of oxalate-containing species can also be a point of concern. For example, in Li-O₂ batteries, the LiBOB salt can chemically decompose in the presence of lithium peroxide (Li₂O₂), a discharge product, to form this compound. pnnl.govresearchgate.net This reaction is thermodynamically favorable and appears to be independent of the solvent used, making LiBOB potentially unsuitable for such battery chemistries. pnnl.govresearchgate.net In standard LIBs, the introduction of additives like this compound or LiBOB has been shown to improve the stability and performance of cells, particularly at different operating temperatures. rsc.org
Lithium Oxalate As a Precursor in Functional Material Synthesis
Fabrication of Lithium Metal Oxides and Phosphates via Thermal Decomposition
The thermal decomposition of lithium oxalate (B1200264), often in combination with other metal oxalates, is a widely employed strategy for synthesizing crystalline lithium metal oxides and phosphates. This method relies on the heat-induced breakdown of the oxalate precursors to form the desired complex oxide, a process that can be tailored by controlling reaction conditions such as temperature, atmosphere, and heating rate.
In the synthesis of cathode materials for lithium-ion batteries, using oxalate precursors is advantageous because the final product often inherits the uniform morphology and particle size distribution of the precursor. researchgate.net The decomposition of the oxalate precursor mixture typically results in a large amount of CO₂ release, which can lead to significant structural transformations. nih.gov The nature of the lithium source and its decomposition pathway can influence the formation of intermediate phases, ultimately affecting the purity and electrochemical performance of the final material. nih.govrsc.org For example, when an oxalate precursor is used, the diffusion ability of the lithium source can determine the competition between the formation of a desirable layered phase versus an intermediate spinel phase. rsc.org
Key research findings on the synthesis of specific materials are detailed below:
Lithium Iron Phosphate (LiFePO₄): LiFePO₄, a prominent cathode material, is frequently synthesized using iron(II) oxalate as the iron source and a lithium salt. A thermodynamic analysis of the solid-phase synthesis using lithium carbonate, ammonium (B1175870) dihydrogen phosphate, and iron(II) oxalate precursors has been conducted to optimize the process. acs.org The study found that various decomposition paths for the oxalate can occur simultaneously, and heating to 360 °C leads to the full destruction of the initial reaction mixture, with lithium orthophosphate (Li₃PO₄) being a key crystalline intermediate. acs.org In some methods, lithium oxalate itself is listed as a potential organic mineral salt precursor for making lithium metal phosphates. google.com
Lithium-Rich Layered Oxides (LMLO): For lithium- and manganese-rich layered oxides, the use of an oxalate precursor, as opposed to a hydroxide (B78521) precursor, makes the process highly sensitive to the decomposition characteristics of the lithium source. nih.gov The significant gas release from the oxalate decomposition causes drastic structural changes, where accelerating the decomposition of the lithium source can suppress the formation of undesirable spinel intermediates and promote a purer layered phase with better electrochemical properties. nih.govrsc.org
Spinel and Layered Cathode Materials: Layered LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM) materials have been synthesized via a solid-state metathesis method starting from metal acetates, lithium fluoride (B91410), and oxalic acid, which forms the oxalate precursors in situ. researchgate.net Similarly, spinel LiMn₂O₄ has been prepared through the thermal decomposition of this compound and manganese oxalate precursors, yielding pure, regular-shaped particles. researchgate.net
The table below summarizes findings from various studies on the synthesis of functional materials using oxalate precursors.
| Target Material | Precursors | Synthesis Method | Key Findings | Reference |
|---|---|---|---|---|
| LiFePO₄ | Li₂CO₃, NH₄H₂PO₄, FeC₂O₄ | Solid-phase synthesis with thermodynamic analysis | Heating to 360°C causes full destruction of the precursor mix; Li₃PO₄ is a key intermediate. | acs.org |
| LiMn₂O₄ | This compound, Manganese oxalate, Poly(ethylene glycol) | Self-propagating low-temperature combustion | Produces pure, spinel-structure LiMn₂O₄ particles with regular shapes. | researchgate.net |
| Li-rich Layered Oxides (LMLO) | Oxalate precursor (NMC₂O₄·H₂O), LiOH or Li₂CO₃ | High-temperature lithiation | Decomposition of the lithium source greatly influences the transformation pathway, affecting morphology and phase purity. | nih.gov |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂-zFz | Metal acetates, LiF, H₂C₂O₄·2H₂O | Solid-state metathesis from in situ formed oxalates | Resulted in a typical hexagonal structure with good electrochemical stability. | researchgate.net |
| LiFeO₂ | Lithium hexa(formato)ferrate(III) | Thermal decomposition | Decomposition proceeds via this compound and ferrous oxalate intermediates to form nanosized LiFeO₂ at low temperatures (255–310 °C). | akjournals.com |
Controlled Synthesis of Nanomaterials Using this compound Templates or Precursors
The use of this compound and related metal oxalate precursors is a powerful strategy for the controlled synthesis of nanomaterials. The precursor's morphology, particle size, and decomposition characteristics can act as a template or guide for the final nanostructure, offering a bottom-up approach to material design. researchgate.netscielo.br This control is crucial for applications like lithium-ion batteries, where nano-sized electrode materials can significantly enhance performance by reducing ion diffusion paths and increasing surface area. rsc.org
Methods like co-precipitation are widely used to create uniform oxalate precursors, ensuring that the resulting metal oxides inherit a consistent morphology and particle size distribution after calcination. researchgate.net For instance, the solvothermal synthesis of Li-rich layered cathode materials demonstrates that the choice of solvent critically influences the shape and size of the precursor and, consequently, the final product. researchgate.net This highlights the templating role of the precursor phase.
Several studies have demonstrated the effectiveness of this approach:
Template-Synthesized Nanotubes: Cathode materials such as LiCoO₂, LiMn₂O₄, and LiNi₀.₈Co₀.₂O₂ have been fabricated as nanotubes using a porous anodic aluminum oxide template. The process involves the thermal decomposition of sol-gel precursors, where an "in situ reaction from nanoparticle to nanotube" mechanism is proposed. nih.gov The resulting nanotube electrodes show improved electrochemical performance compared to their nanocrystalline counterparts. nih.gov
Mesoporous Metal Oxides: A versatile and environmentally friendly method involves the thermal decomposition of transition metal oxalates to create various mesoporous metal oxides, including γ-Fe₂O₃, Co₃O₄, and NiO. acs.org The final mesoporous structure is primarily determined by the calcination temperature, with the pores being constructed by the self-assembly of metal oxide nanoparticles formed during the oxalate decomposition. acs.org
Morphology Control in Iron Oxalate: The synthesis of iron oxalate (FeC₂O₄), a promising anode material, can be precisely controlled to yield different polymorphs and morphologies. doi.org By adjusting factors like reaction temperature and time, the intermediate oxalic acid complex ([Fe(C₂O₄)ₓ]⁻²⁽ˣ⁻¹⁾) can be manipulated, which in turn directs the nucleation and growth of the crystals, leading to tunable phase transformations and morphologies. doi.org
In Situ SEI Layer Formation: An innovative approach involves the in situ construction of a this compound-rich solid electrolyte interphase (SEI) on a 3D nickel foam host for lithium metal batteries. acs.org The process starts with the precipitation of NiC₂O₄ nanowires on the foam, which are then lithiated to form Li₂C₂O₄. This stable, lithiophilic layer provides uniform nucleation sites and suppresses dendrite formation, significantly enhancing battery stability. acs.org
Integration into Hybrid Organic-Inorganic Frameworks
The integration of this compound into hybrid organic-inorganic frameworks represents a sophisticated application of its chemical properties, primarily through the use of the oxalate (C₂O₄²⁻) anion as a structural linker. These materials, including metal-organic frameworks (MOFs), are of great interest due to their tunable structures and potential applications in areas like ion separation and energy storage. royalsocietypublishing.orgresearchgate.net While the direct incorporation of the entire Li₂C₂O₄ compound into a pre-formed framework is not a common strategy, the principles of its components—lithium ions and oxalate linkers—are central to the design of these advanced materials.
Research in this area has explored several avenues:
Oxalate-Based MOFs for Lithium Extraction: An oxalate-based MOF, Eu-C₂O₄, has been synthesized and studied as a selective adsorbent for lithium ions. rsc.orgrsc.org This rigid framework possesses well-matched chelating sites within its pores that exhibit a strong size-sieving effect, allowing for high selectivity of Li⁺ over Na⁺ ions in aqueous solutions. rsc.orgrsc.org This demonstrates the potential of using the oxalate ligand to create frameworks with tailored ion-binding properties.
Lithium-Based MOFs: A significant body of research focuses on constructing MOFs using lithium ions as the metal nodes. researchgate.net These frameworks often utilize various organic dicarboxylate linkers to build diverse 2-D and 3-D structures. core.ac.uk Studies on materials like lithium fumarate (B1241708) and lithium L-malate provide insight into how the interplay between the lithium coordination environment and the organic linker geometry dictates the final structure and properties. core.ac.uk While not using this compound directly, this work is foundational for understanding how lithium and oxalate-like linkers can be combined in hybrid frameworks.
Mixed-Linker Hybrid Perovskites: The mechanical properties of hybrid perovskites with the formula [A]Er(HCO₂)₂(C₂O₄) have been investigated, where both formate (B1220265) and oxalate anions act as linkers. rsc.org The oxalate linker, being more substantial than the formate linker, plays a key role in defining the framework's geometry and its response to pressure. This research illustrates how oxalate can be integrated alongside other organic components to create functional hybrid materials. rsc.org
The overarching theme is the use of the oxalate group as a rigid and versatile building block to construct porous or dense frameworks, where lithium ions can either be a structural component or an ion to be selectively captured or transported.
Advanced Analytical Methodologies and In Situ Characterization for Lithium Oxalate Research
In-situ and Operando Spectroscopy (e.g., FTIR, Raman) for Real-time Reaction Monitoring
In-situ and operando vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the chemical and structural evolution of lithium oxalate (B1200264) during electrochemical processes. These methods can identify reaction intermediates and final products in real-time, providing a molecular-level understanding of the solid-electrolyte interphase (SEI) formation and the decomposition of lithium oxalate.
In-situ Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy has been effectively used to monitor the formation of this compound. In studies involving electrolyte additives like lithium bis(oxalato)borate (LiBOB), operando FTIR can detect the emergence of solid this compound on electrode surfaces. During the reduction of the BOB⁻ anion, which commences at approximately 1.8 V versus Li/Li⁺, characteristic vibrational peaks of this compound appear and grow. researchgate.netnih.govdiva-portal.org These peaks provide a clear signature of its formation. nih.gov
A study combining operando ATR-FTIR with other techniques elucidated the reduction mechanism of LiBOB, identifying solid this compound as a primary product. researchgate.net The formation of Li₂C₂O₄ was confirmed by the appearance of strong absorption bands at specific wavenumbers.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 1664 | C=O stretching | nih.gov |
| 1326 | C-O stretching | nih.gov |
| 780 | O-C-O bending | nih.gov |
| Compound | Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| This compound (Li₂C₂O₄) | ~1487 | ν(C=O) symmetric stretching | researchgate.net |
| ~900 | ν(C-C) stretching | qut.edu.au | |
| ~860 | δ(O-C-O) bending | qut.edu.au |
These spectroscopic techniques are crucial for monitoring the dynamic changes on the electrode surface, offering insights into the stability and reaction pathways of this compound in real-time.
In-situ High-Temperature X-ray Diffraction for Phase Transformation Tracking
In-situ high-temperature X-ray diffraction (HT-XRD) is a critical technique for tracking the structural evolution and phase transformations of materials as a function of temperature. rsc.orgrsc.orgmdpi.com For this compound, this method is employed to understand its thermal stability and decomposition pathway, which is vital for its application in the high-temperature synthesis of cathode materials and for assessing the thermal safety of batteries.
Studies on the thermal decomposition of oxalate-containing precursors for cathode materials have utilized in-situ HT-XRD to follow the reaction progress. For instance, in a system containing a nickel-manganese-cobalt (NMC) oxalate precursor and lithium hydroxide (B78521), XRD peaks were observed to change significantly around 200°C. researchgate.net Upon heating to 500°C, the characteristic peaks corresponding to this compound disappeared, indicating its complete reaction or decomposition into a new lithium-containing phase. researchgate.net
Research focusing on the thermal decomposition of lithium hydrogen oxalate monohydrate (LiHC₂O₄·H₂O) showed that anhydrous this compound (Li₂C₂O₄) forms as an intermediate and subsequently decomposes to lithium carbonate (Li₂CO₃) at approximately 420°C. researchgate.net Another study dedicated to the thermal decomposition of pure this compound found that the reaction to form lithium carbonate follows a phase boundary mechanism and determined the activation energy for this process to be 223 ± 13 kJ mol⁻¹. rsc.org
| Compound/Mixture | Temperature (°C) | Observed Phase Transformation/Reaction | Reference |
|---|---|---|---|
| NMC₂O₄·H₂O + LiOH | ~200 | Initial dramatic change in XRD peaks, formation of Li₂C₂O₄ intermediate. | researchgate.net |
| NMC₂O₄·H₂O + LiOH | 500 | Disappearance of Li₂C₂O₄ characteristic peaks. | researchgate.net |
| Li₂Fe(C₂O₄)₂ | Up to 270 | No phase change observed. | researchgate.net |
| Li₂Fe(C₂O₄)₂ | 318 | Onset of weight loss. | researchgate.net |
| Li₂C₂O₄ (from LiHC₂O₄·H₂O decomposition) | 420 | Decomposition to Li₂CO₃. | researchgate.net |
These in-situ HT-XRD studies are fundamental in determining the operational and processing temperature limits for this compound and materials synthesized from it.
Advanced Electrochemical Characterization Techniques (e.g., Electrochemical Mass Spectrometry)
Advanced electrochemical techniques provide quantitative insights into the reaction products and efficiencies of electrochemical processes involving this compound. Differential Electrochemical Mass Spectrometry (DEMS) and Online Electrochemical Mass Spectrometry (OEMS) are particularly valuable for identifying and quantifying volatile products generated during the electrochemical decomposition of this compound. ustc.edu.cnnih.gov
These techniques couple an electrochemical cell directly to a mass spectrometer, allowing for real-time, mass-resolved determination of gaseous species evolved at the electrode surface. ustc.edu.cnunit.no When this compound is used as a pre-lithiation additive in lithium-ion batteries, its electrochemical oxidation is designed to release lithium ions into the system while its oxalate anion decomposes into gaseous products.
One study using OEMS demonstrated that the electrochemical oxidation of this compound occurs quantitatively at a potential of around 4.7 V vs. Li/Li⁺. researchgate.netresearchgate.net The primary gaseous product was identified as carbon dioxide (CO₂), with only negligible traces of carbon monoxide (CO) and oxygen (O₂) detected. researchgate.net The data showed a clear correlation between the charge passed and the amount of CO₂ evolved, confirming the high efficiency of the decomposition process. researchgate.net
The reaction can be summarized as: Li₂C₂O₄ → 2Li⁺ + 2CO₂ + 2e⁻
This quantitative analysis is crucial for calculating the efficiency of pre-lithiation and understanding any potential side reactions that might affect battery performance and safety. For example, the evolution of CO₂ has been shown to have a beneficial effect on the stability of silicon-graphite anodes by acting as an effective SEI-forming additive. researchgate.net
| Technique | Key Finding | Decomposition Potential | Evolved Gases | Reference |
|---|---|---|---|---|
| DEMS/OEMS | Quantitative oxidation of this compound. | ~4.7 V vs. Li/Li⁺ | Mainly CO₂, with trace amounts of CO. | researchgate.netresearchgate.netustc.edu.cn |
| DEMS | Decomposition voltage can be lowered to ~3.93 V with catalysts. | ~3.93 V - >4.5 V | Large amount of CO₂, trace amounts of CO. | ustc.edu.cn |
The application of these advanced electrochemical characterization methods is fundamental to harnessing the full potential of this compound in energy storage applications by providing detailed, real-time data on its reaction mechanisms and efficiency.
Future Research Directions and Emerging Paradigms in Lithium Oxalate Studies
Elucidation of Complex Reaction Intermediates and Transient Species
A thorough understanding of the electrochemical reaction kinetics is fundamental to the development of next-generation electrode materials. rsc.org In the context of lithium oxalate (B1200264), a significant research thrust is the detailed characterization of reaction intermediates and transient species that form during electrochemical processes. For instance, in the synthesis of lithium-rich layered metal oxide cathodes using an oxalate precursor, a large amount of carbon dioxide is released during the decomposition reaction, leading to significant structural changes. nih.gov The diffusion ability of the lithium source at this stage influences the competition between the formation of spinel and layered phases. nih.gov Understanding these transient phases is crucial for controlling the final product's purity and performance. nih.gov
Furthermore, in the context of Li-CO2 batteries, the formation and decomposition of lithium oxalate (Li₂C₂O₄) as a discharge product is a key area of investigation. rsc.org Research has shown that intermediates like lithium superoxide (B77818) (LiO₂) can be involved in the pathway to forming lithium carbonate. researchgate.net First-principles simulations have also been employed to study transient species in molten carbonate electrolyzer cells, where CO₂ can react with carbonate ions to form the transient pyrocarbonate species (C₂O₅²⁻). chemrxiv.org The study of such transient species is critical for understanding and optimizing reaction pathways. chemrxiv.org Future work will likely involve the use of advanced in-situ and operando spectroscopic and microscopic techniques to directly observe and characterize these short-lived species, providing deeper insights into the reaction mechanisms.
Exploration of Novel Synthetic Routes for Morphology Control
The morphology and crystal structure of this compound and related compounds have a profound impact on their electrochemical performance. magtech.com.cn Consequently, the exploration of novel synthetic routes to control these properties is a vibrant area of research. magtech.com.cn For instance, hydrothermal methods have been successfully used to synthesize tin oxalate (SnC₂O₄) and to control the morphology of LiFe₁/₃Mn₁/₃Co₁/₃PO₄ by adjusting parameters like concentration and pH. cambridge.orgacs.org The ability to create specific morphologies, such as nanorods or porous microspheres, can enhance surface reactivity and shorten ion transport pathways, leading to improved performance. magtech.com.cnazom.com
Recent studies have demonstrated the synthesis of hollow and porous composite microspheres containing this compound, a conductive agent, and a catalyst. mdpi.com This approach not only improves the decomposition voltage of this compound but also mitigates the impact of gas evolution during decomposition. mdpi.com Another innovative approach involves the in-situ construction of a Li₂C₂O₄-rich solid electrolyte interphase (SEI) on a 3D nickel host, which has been shown to suppress dendrite formation in lithium metal batteries. acs.org Future research will likely focus on developing more sophisticated and scalable synthesis techniques, such as atomic layer deposition and advanced sol-gel methods, to achieve even finer control over the morphology and structure of this compound-based materials at the nanoscale. acs.org
Development of Advanced Catalytic Strategies for Targeted Reactivity
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. A significant focus of current research is the development of advanced catalysts to lower the decomposition voltage of this compound, a key challenge in its application as a prelithiation additive in lithium-ion batteries. mdpi.com Researchers have successfully employed atomic nickel catalysts to enhance the surface reactivity and decomposition kinetics of this compound. azom.com This catalytic recrystallization method led to a significant increase in decomposition efficiency. azom.com
In the realm of Li-CO₂ batteries, soluble catalysts, such as a binuclear copper(I) complex, have been introduced to facilitate the formation of Li₂C₂O₄ as the discharge product, leading to higher output voltages and improved cycling stability. mdpi.comresearchgate.net The use of redox mediators has also been shown to stabilize Li₂C₂O₄ during discharge and prevent the formation of insulating Li₂CO₃. rsc.org Future research will likely explore the design of novel, highly efficient, and stable catalysts, potentially through computational screening and high-throughput experimentation. mdpi.com The development of bifunctional catalysts that can promote both the formation and decomposition of this compound is a particularly promising direction.
Integration of Multi-Scale Modeling with Experimental Validation
The complexity of the electrochemical and transport phenomena in battery systems necessitates the use of sophisticated modeling and simulation techniques. mdpi.com Integrating multi-scale modeling with experimental validation is becoming an indispensable tool for understanding and optimizing this compound-based systems. frontiersin.org Such models can bridge the gap between atomistic-level phenomena, like redox reactions, and the macroscopic behavior of a battery cell. acs.org
For example, multi-scale models have been developed for Li-ion batteries that couple a microscale model for electrode particles with a continuum model for the entire cell. mdpi.com These models can capture complex processes like phase transitions within electrode materials. mdpi.com Predictive models have also been developed for lithium recovery processes, demonstrating reasonable accuracy when compared to experimental results. ntnu.no The validation of these models is crucial, and experimental techniques are used to provide the necessary data for comparison and refinement. europa.eumdpi.com Future efforts will focus on developing more comprehensive and accurate multi-scale models that can predict the performance of this compound-based materials and devices with higher fidelity, thereby accelerating the design and development of new technologies. clemson.edu
Discovery of New Applications in Energy Storage and Conversion Beyond Current Scopes
While much of the current research on this compound is focused on its role as a prelithiation additive and in Li-CO₂ batteries, there is a growing interest in exploring its potential in other energy storage and conversion applications. researchgate.net Transition metal oxalates, in general, are being investigated as versatile energy storage materials in devices such as sodium-ion batteries, supercapacitors, and redox flow batteries. researchgate.net The oxalate anion can also act as a carbon sink, offering a pathway to more sustainable energy storage. researchgate.net
One emerging area is the use of lithium-rich perovskite oxalates, such as KLi₃Fe(C₂O₄)₃, as cathode materials that exhibit both cation and anion redox activity. rsc.org This dual redox mechanism can lead to higher discharge capacities. rsc.org Furthermore, the unique properties of this compound are being explored for applications in catalytic hydrogenation. nih.gov The incorporation of lithium ions into silver nanoparticles has been shown to significantly boost their catalytic activity for the hydrogenation of dimethyl oxalate. nih.gov The development of novel electrolytes containing this compound derivatives, such as lithium difluoro(oxalate)borate (LiDFOB), is also a promising avenue for enabling next-generation high-energy lithium metal batteries. ipi-singapore.org Future research will undoubtedly uncover new and exciting applications for this compound and its related compounds, expanding their impact on the field of energy science.
Q & A
Q. What are the key methodological considerations for using lithium oxalate as a releasing agent in lithium determination via flame atomic absorption spectrometry (FAAS)?
this compound improves analytical accuracy by mitigating interference from cations like Na⁺, Ca²⁺, and Mg²⁺ in brine samples. Optimized experimental designs (e.g., response surface methodology) reduce relative errors in lithium determination from -20.75% to -12.15%. Variance analysis confirms its effectiveness in suppressing sodium interference, with recovery rates improving to 98.88–101.40% after correction .
Q. How is high-purity this compound synthesized, and what parameters control its crystallization?
this compound is synthesized via neutralization of oxalic acid with lithium hydroxide monohydrate, with pH controlled at 7–7.4. Crystallization involves cooling the solution at 5°C/h to induce precipitation, followed by centrifugation and drying at 100°C for 6 hours. The metastable zone width and induction period during crystallization are critical for obtaining high-transparency crystals with low etch pit density .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Protective equipment (gloves, masks, goggles) is mandatory to avoid skin/eye contact. Waste must be segregated and processed by certified facilities to prevent environmental contamination. This compound decomposes under heat, releasing CO₂ and Li₂O, necessitating ventilation in thermal applications .
Advanced Research Questions
Q. How does this compound influence solid electrolyte interphase (SEI) formation in lithium metal batteries?
this compound in electrolytes contributes to SEI layers composed of lithium carbonate, this compound, and methyl lithium. These layers enhance battery cyclability by suppressing dendritic lithium growth. FTIR and Hartree-Fock calculations validate the SEI composition and its role in stabilizing lithium metal anodes .
Q. What is the role of this compound in photoredox catalysis, and how does its solubility affect reaction efficiency?
In cedrol-based photoredox reactions, this compound acts as an electron donor. Its limited solubility in reaction mixtures requires periodic agitation to ensure complete dissolution and uniform light exposure. The oxalate radical undergoes SET (single-electron transfer) oxidation, releasing CO₂ and enabling radical-mediated transformations .
Q. Can this compound improve the life cycle of lithium-sulfur batteries when used as an electrolyte additive?
Adding 0.5% this compound to 1,3-dioxolane/1,2-dimethoxyethane electrolytes enhances sulfur cathode stability by reducing polysulfide shuttling. Comparative studies show improved capacity retention over 100 cycles, attributed to optimized SEI formation and reduced electrolyte decomposition .
Q. How do Design of Experiments (DOE) frameworks optimize this compound’s interference mitigation in complex matrices?
DOE-based models (e.g., variance and fitting-degree analyses) identify optimal this compound concentrations for cation interference suppression. For brines with high Na⁺ content, response surface designs reduce measurement variability by >8%, enabling scalable application across diverse brine types .
Q. What are the decomposition pathways of this compound under thermal stress, and how do they impact material characterization?
Thermogravimetric analysis (TGA) reveals this compound decomposes at >300°C, producing Li₂O and CO₂. Kinetic studies of Li₂O₂·H₂O decomposition provide insights into intermediate phases, critical for interpreting XRD and mass spectrometry data during thermal stability assessments .
Q. How can researchers reconcile contradictions in lithium recovery data when using this compound across different brine compositions?
Discrepancies arise from variable cation ratios (e.g., Ca²⁺/Sr²⁺) affecting oxalate complexation efficiency. Standard additions and matrix-matched calibration curves are recommended to normalize recovery rates. For brines with >10% Na⁺, post-hoc sodium interference modeling improves accuracy to ±2% .
Methodological Guidelines
- Analytical Chemistry : Use DOE to optimize FAAS parameters for this compound-based determinations .
- Synthesis : Monitor pH and cooling rates during crystallization to achieve >99.9% purity .
- Battery Research : Pair FTIR with computational models to characterize SEI layers in lithium metal systems .
- Safety : Adhere to EPA and CLP regulations for waste disposal and hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
